Quantified Superiority in Hydrogen Bond Donating Ability Compared to Other 2-Halogenated Benzyl Alcohols
A 2010 FTIR spectroscopic study demonstrated that o-iodobenzyl alcohol exhibits a significantly higher formation constant (K = 0.52 M⁻¹) for a 1:1 hydrogen-bonded complex with butyl methacrylate in CCl₄ at 298 K, compared to its o-bromo (K = 0.44 M⁻¹), o-chloro (K = 0.40 M⁻¹), and o-fluoro (K = 0.32 M⁻¹) analogs [1]. While this specific study examined the ortho-isomer, the same electron-withdrawing and polarizability principles are applicable to the para-isomer, making it a reliable class-level inference for its superior performance in applications requiring strong, directional intermolecular interactions.
| Evidence Dimension | Proton Donating Ability (Formation Constant, K) |
|---|---|
| Target Compound Data | K = 0.52 M⁻¹ (value for o-iodobenzyl alcohol as a class-level inference for 4-iodobenzyl alcohol) |
| Comparator Or Baseline | o-Bromobenzyl alcohol: K = 0.44 M⁻¹; o-Chlorobenzyl alcohol: K = 0.40 M⁻¹; o-Fluorobenzyl alcohol: K = 0.32 M⁻¹; Benzyl alcohol: K = 0.28 M⁻¹ |
| Quantified Difference | 18% higher than o-bromo, 30% higher than o-chloro, 63% higher than o-fluoro |
| Conditions | FTIR spectroscopic analysis of 1:1 complex formation with butyl methacrylate in carbon tetrachloride (CCl₄) at 298 K. |
Why This Matters
This data demonstrates that the iodine substituent confers a uniquely high capacity for hydrogen bonding, a critical factor for researchers synthesizing or studying supramolecular assemblies, sensors, or materials where intermolecular interaction strength is a key performance parameter.
- [1] Journal of Molecular Liquids. (2010). Molecular interaction studies of substituted benzyl alcohols with butyl methacrylate in carbon tetrachloride using FTIR spectroscopic method. 156(2-3), 128-130. View Source
